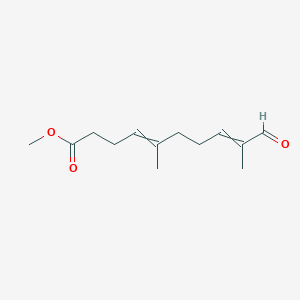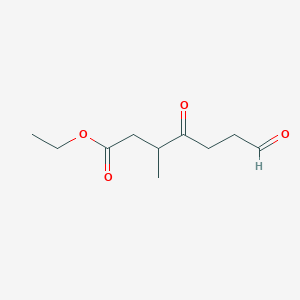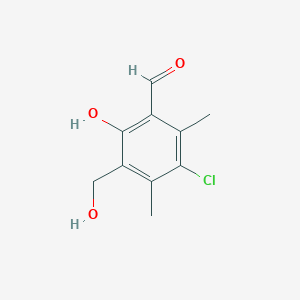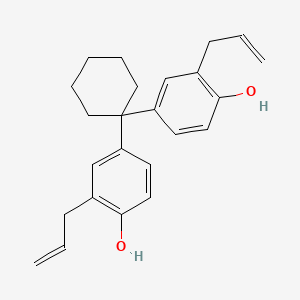![molecular formula C23H24O2 B14311986 1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene CAS No. 114262-85-0](/img/structure/B14311986.png)
1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is an organic compound characterized by its unique structure, which includes a central propane chain substituted with phenyl groups and linked through oxymethylene bridges to benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene typically involves the following steps:
Starting Materials: Benzyl chloride and phenylpropane derivatives are commonly used as starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxymethylene bridges.
Solvent: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Temperature: The reaction is typically conducted at elevated temperatures (around 60-80°C) to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or nickel may be employed to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the oxymethylene bridges to methylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxymethylene bridges and phenyl groups allow for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(3-Methylpropane-1,1-diyl)bis(oxymethylene)]dibenzene
- 1,1’-[(3-Phenylpropane-1,1-diyl)methylene]dibenzene
- 1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]diethylbenzene
Uniqueness
1,1’-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of oxymethylene bridges enhances its reactivity and potential for functionalization compared to similar compounds.
Propiedades
Número CAS |
114262-85-0 |
|---|---|
Fórmula molecular |
C23H24O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3,3-bis(phenylmethoxy)propylbenzene |
InChI |
InChI=1S/C23H24O2/c1-4-10-20(11-5-1)16-17-23(24-18-21-12-6-2-7-13-21)25-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
Clave InChI |
BJYDJZICVZJUAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)



![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)
![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)






